molecular formula C10H9FN2O5 B11019509 Ethyl [(4-fluoro-3-nitrophenyl)amino](oxo)acetate

Ethyl [(4-fluoro-3-nitrophenyl)amino](oxo)acetate

Cat. No.: B11019509
M. Wt: 256.19 g/mol
InChI Key: NLWFRFDCQXKEGZ-UHFFFAOYSA-N
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Description

Ethyl (4-fluoro-3-nitrophenyl)aminoacetate is an organic compound characterized by the presence of a fluoro-substituted nitrobenzene ring attached to an amino oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate typically involves the following steps:

    Amination: The conversion of the nitro group to an amino group.

    Esterification: The formation of the ethyl ester group.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-fluoro-3-nitrophenyl)aminoacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl (4-fluoro-3-nitrophenyl)aminoacetate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-fluoro-3-nitrophenyl)aminoacetate is unique due to the combination of its functional groups, which impart specific chemical and biological properties

Properties

Molecular Formula

C10H9FN2O5

Molecular Weight

256.19 g/mol

IUPAC Name

ethyl 2-(4-fluoro-3-nitroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9FN2O5/c1-2-18-10(15)9(14)12-6-3-4-7(11)8(5-6)13(16)17/h3-5H,2H2,1H3,(H,12,14)

InChI Key

NLWFRFDCQXKEGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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